![molecular formula C14H21NO B6329246 (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-92-4](/img/structure/B6329246.png)
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine are not provided in the search results. This compound is used in scientific research, suggesting it may participate in various reactions depending on the context.Applications De Recherche Scientifique
Antiviral Research
This compound shows promise in antiviral research due to the indole moiety it contains. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to modify the indole structure allows for the synthesis of numerous derivatives, which can be screened for potential antiviral agents.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them valuable in the study of diseases characterized by inflammation. For instance, compounds similar to “(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine” have been shown to inhibit the STAT3 pathway, which is implicated in dopaminergic neurodegeneration and neuroinflammation . This application is particularly relevant in the context of neurodegenerative diseases like Parkinson’s.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. The structural flexibility of indole allows for the creation of a wide range of compounds that can be tested against different cancer cell lines. The pharmacophore’s interaction with various receptors aids in the development of new therapeutic agents with potential anticancer properties .
Antimicrobial Properties
The antimicrobial activity of indole derivatives extends to both bacterial and fungal pathogens. The compound’s ability to interfere with microbial cell processes makes it a candidate for the development of new antimicrobial drugs. Research in this area could lead to the discovery of novel treatments for resistant strains of bacteria and fungi .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic potential. By affecting various biological pathways, these compounds can be used to study and potentially treat diabetes. The modification of the indole nucleus can lead to derivatives that may influence insulin release or glucose metabolism .
Neuroprotective Effects
The neuroprotective effects of indole derivatives are of significant interest in the field of neuroscience. Compounds like “(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine” can be used to study neuroprotection mechanisms and develop drugs that could prevent or slow down the progression of neurological disorders .
Mécanisme D'action
While the exact mechanism of action for (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is not specified in the search results, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been studied for its anti-inflammatory and anti-arthritic activities . It was found to inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .
Propriétés
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13/h5-10,12,15H,4,11H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGORVROZLQFJM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

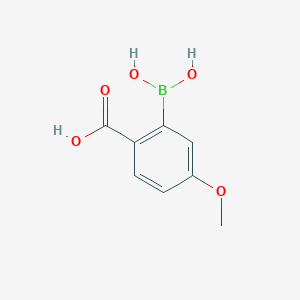
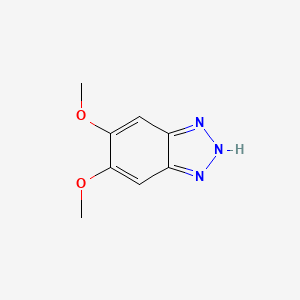
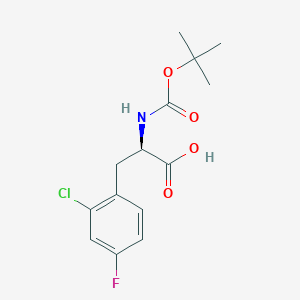
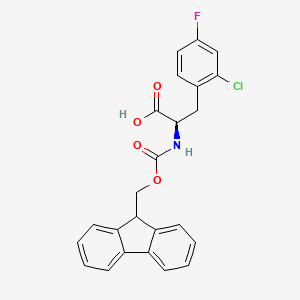
![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)
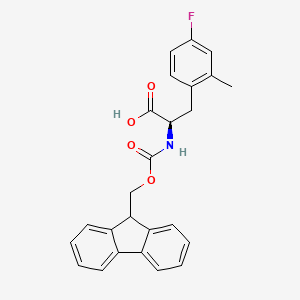
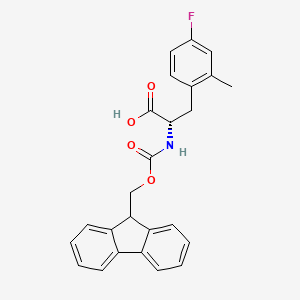
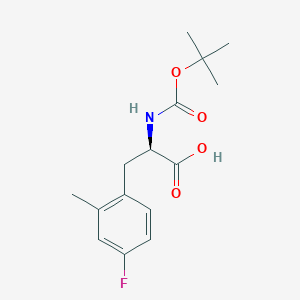

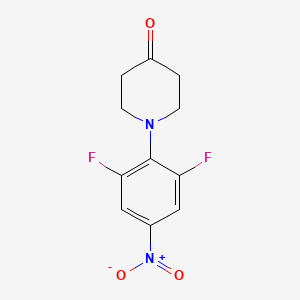
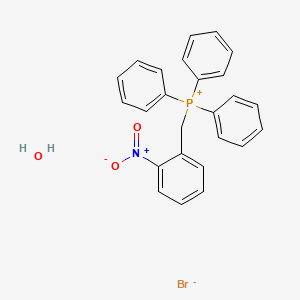
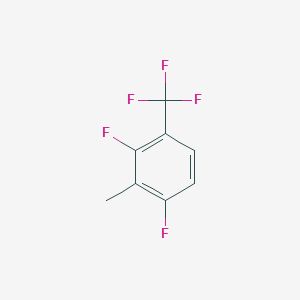
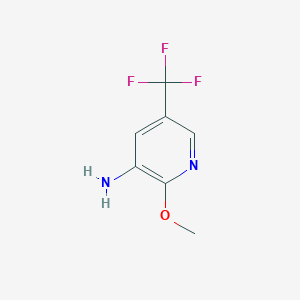
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)